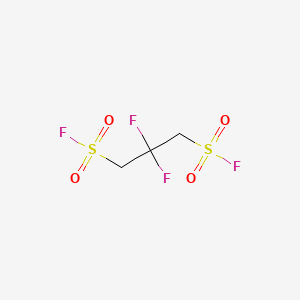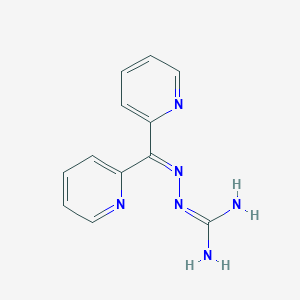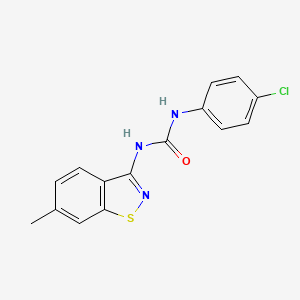
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is an organic compound characterized by the presence of chlorophenyl and methoxyphenyl groups attached to an octyne backbone with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One possible route could involve the coupling of 4-chlorophenylacetylene with 4-methoxyphenylacetylene under palladium-catalyzed conditions to form the octyne backbone. Subsequent hydroxylation reactions can introduce the diol functionality at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alkenes or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-6-phenylhex-4-yne-3,6-diol
- 3-(4-Methoxyphenyl)-6-phenylhex-4-yne-3,6-diol
Uniqueness
3-(4-Chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and physical properties compared to similar compounds. These properties might include differences in reactivity, solubility, and biological activity.
特性
| 106113-04-6 | |
分子式 |
C21H23ClO3 |
分子量 |
358.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6-(4-methoxyphenyl)oct-4-yne-3,6-diol |
InChI |
InChI=1S/C21H23ClO3/c1-4-20(23,16-6-10-18(22)11-7-16)14-15-21(24,5-2)17-8-12-19(25-3)13-9-17/h6-13,23-24H,4-5H2,1-3H3 |
InChIキー |
PLSWLIROFBOHHL-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC(CC)(C1=CC=C(C=C1)Cl)O)(C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)






